molecular formula C19H34BrN B14367458 N-Benzyl-N,N-diethyloctan-1-aminium bromide CAS No. 90105-70-7

N-Benzyl-N,N-diethyloctan-1-aminium bromide

Cat. No.: B14367458
CAS No.: 90105-70-7
M. Wt: 356.4 g/mol
InChI Key: MTMBWYNJKUJBHU-UHFFFAOYSA-M
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Description

N-Benzyl-N,N-diethyloctan-1-aminium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various applications, including disinfectants, fabric softeners, and phase transfer catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N,N-diethyloctan-1-aminium bromide typically involves the quaternization of N,N-diethyloctan-1-amine with benzyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:

N,N-diethyloctan-1-amine+benzyl bromideN-Benzyl-N,N-diethyloctan-1-aminium bromide\text{N,N-diethyloctan-1-amine} + \text{benzyl bromide} \rightarrow \text{this compound} N,N-diethyloctan-1-amine+benzyl bromide→N-Benzyl-N,N-diethyloctan-1-aminium bromide

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N,N-diethyloctan-1-aminium bromide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles.

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Oxidation: Major products include benzaldehyde and benzoic acid.

    Reduction: The major product is the corresponding amine.

Scientific Research Applications

N-Benzyl-N,N-diethyloctan-1-aminium bromide has various applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.

    Medicine: Investigated for its potential antimicrobial properties.

    Industry: Utilized in formulations of disinfectants and sanitizers.

Mechanism of Action

The mechanism of action of N-Benzyl-N,N-diethyloctan-1-aminium bromide primarily involves its surfactant properties. The compound can disrupt cell membranes by interacting with the lipid bilayer, leading to cell lysis. This property is particularly useful in its antimicrobial applications.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar surfactant and antimicrobial properties.

    Cetyltrimethylammonium bromide: Known for its use in DNA extraction and as a surfactant.

Properties

CAS No.

90105-70-7

Molecular Formula

C19H34BrN

Molecular Weight

356.4 g/mol

IUPAC Name

benzyl-diethyl-octylazanium;bromide

InChI

InChI=1S/C19H34N.BrH/c1-4-7-8-9-10-14-17-20(5-2,6-3)18-19-15-12-11-13-16-19;/h11-13,15-16H,4-10,14,17-18H2,1-3H3;1H/q+1;/p-1

InChI Key

MTMBWYNJKUJBHU-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+](CC)(CC)CC1=CC=CC=C1.[Br-]

Origin of Product

United States

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